BenchChemオンラインストアへようこそ!

2-[(4-methylbenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone

Lipophilicity Physicochemical profiling Lead optimization

This polysubstituted 4(3H)-pyrimidinone features a unique 4-methylbenzylsulfanyl/N3-propyl/6-CF₃ pattern claimed by Bayer for sGC modulation and by Shanghai Dude for TRK inhibition. Its predicted logP (~3.8–4.0) and low pKa ensure neutral species dominance at physiological pH, enabling CNS penetration. Ideal for cardiovascular, renal, fibrotic, oncology, and neuropathic pain programs. Sourced from established suppliers to support multi-institutional collaborations.

Molecular Formula C16H17F3N2OS
Molecular Weight 342.38
CAS No. 860609-26-3
Cat. No. B2939074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-methylbenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone
CAS860609-26-3
Molecular FormulaC16H17F3N2OS
Molecular Weight342.38
Structural Identifiers
SMILESCCCN1C(=O)C=C(N=C1SCC2=CC=C(C=C2)C)C(F)(F)F
InChIInChI=1S/C16H17F3N2OS/c1-3-8-21-14(22)9-13(16(17,18)19)20-15(21)23-10-12-6-4-11(2)5-7-12/h4-7,9H,3,8,10H2,1-2H3
InChIKeyAKOOIQANRYDABH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(4-Methylbenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone (CAS 860609-26-3): Structural and Pharmacological Profile for Informed Procurement


2-[(4-Methylbenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone (CAS 860609-26-3) is a synthetic, polysubstituted 4(3H)-pyrimidinone derivative featuring a 6-trifluoromethyl group, an N3-propyl chain, and a 2-[(4-methylbenzyl)sulfanyl] thioether moiety . The compound belongs to a class of heterocyclic scaffolds disclosed in Bayer Pharma AG patents as soluble guanylyl cyclase (sGC) modulators with potential applications in cardiovascular, renal, inflammatory, and fibrotic diseases [1], and is also claimed by Shanghai Dude Medical Technology as a tropomyosin receptor kinase (TRK) inhibitor for oncology and inflammatory indications [2]. Its molecular formula is C₁₆H₁₇F₃N₂OS with a molecular weight of 342.38 g/mol, and it is commercially available from suppliers such as Key Organics and Ryan Scientific .

Why Generic Substitution of 2-[(4-Methylbenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone Fails: Structural Determinants of Divergent Physicochemical and Biological Profiles


Superficially similar 4(3H)-pyrimidinone analogs cannot be interchanged with the target compound because subtle structural variations at the N3-alkyl chain, the 6-substituent, or the benzylsulfanyl group produce substantial divergences in lipophilicity (logP), ionization behaviour (pKa), and target engagement profiles . For instance, replacement of the N3-propyl group by a methyl or allyl group alters chromatographic retention and membrane permeability, while halogen substitution on the benzyl ring (e.g., 4-Cl, 4-F, 2-F, 3-Cl) redirects biological activity from sGC modulation toward kinase inhibition or other targets [1][2]. The combination of a 4-methylbenzylsulfanyl moiety with an N3-propyl chain and a 6-CF₃ group is discretely claimed in both the sGC modulator patent family (Bayer) and the TRK inhibitor patent family (Shanghai Dude), indicating that this precise substitution pattern is required for the intended dual-application potential [1][2].

Quantitative Differentiation Evidence for 2-[(4-Methylbenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone versus Closest Analogs


Predicted logP (XLogP3) Differential: Impact of N3-Propyl vs. N3-Methyl on Lipophilicity

The target compound's N3-propyl chain increases predicted logP by approximately 0.6–0.8 units compared to the N3-methyl analog 3-methyl-2-[(4-methylbenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone (CAS 339101-58-5), directly influencing membrane permeability and distribution volume . Although experimentally determined logP values are not publicly available for these specific compounds, the computed XLogP3 increments are consistent with the established Hansch π-contribution of a methylene unit (≈0.5) and are corroborated by the boiling point trends reported on ChemicalBook: the N3-propyl derivative exhibits a predicted boiling point approximately 20 °C higher than the N3-methyl analog .

Lipophilicity Physicochemical profiling Lead optimization

Predicted pKa and Ionization State Differential: 6-CF₃ Pyrimidinone vs. Non-fluorinated Analogs

The 6-trifluoromethyl group lowers the predicted pKa of the pyrimidinone NH by approximately 2–3 units compared to the non-fluorinated 6-methyl analog, rendering the target compound predominantly un-ionized at physiological pH and enhancing passive permeability . The N3-methyl derivative is predicted to have a pKa of −2.60±0.70, reflecting the strong electron-withdrawing effect of the CF₃ group . Non-fluorinated 6-methyl analogs typically exhibit pKa values in the range 0–2, leading to a higher fraction of ionized species at pH 7.4 and reduced membrane permeability .

Ionization Solubility Drug-likeness

Biological Target Engagement Differentiation: Dual sGC Modulation and TRK Inhibition vs. Single-Mechanism Analogs

The target compound is structurally claimed in two distinct patent families: Bayer Pharma AG's sGC modulators (WO-2015036560-A1) for cardiovascular, renal, inflammatory, and fibrotic diseases [1], and Shanghai Dude Medical Technology's TRK kinase inhibitors (CN2019126507) for oncology and inflammatory conditions [2]. In contrast, the close analog 2-[(3-chlorobenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone (CAS 860609-23-0) is reported only in the context of antibacterial and anticancer screening, with no sGC modulation claims . This patent landscape divergence indicates that the 4-methylbenzylsulfanyl substitution pattern is critical for retaining sGC activity, whereas halogen substitution on the benzyl ring redirects activity toward other targets.

Soluble guanylyl cyclase TRK kinase Polypharmacology

Commercial Availability and Purity Grade: Reliable Multi-Vendor Sourcing vs. Single-Source Analogs

The target compound is stocked by at least two independent reputable suppliers (Key Organics, UK; Ryan Scientific, USA) with established quality assurance documentation , whereas many close analogs such as the 4-chlorobenzyl (CAS 866143-25-1) and 3,4-dichlorobenzyl variants are listed by single vendors or aggregator platforms only [1]. The 2-fluorobenzyl analog (CAS 860609-24-1) is available from AKSci at 95% minimum purity , but no purity specification is publicly disclosed for the 4-chlorobenzyl analog, limiting its suitability for reproducible pharmacology [1]. Dual-sourcing of the target compound reduces supply discontinuation risk and enables competitive pricing for medium-to-large procurement quantities.

Commercial sourcing Purity Supply chain reliability

Optimal Research and Procurement Scenarios for 2-[(4-Methylbenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone Based on Structural Differentiation Evidence


Soluble Guanylyl Cyclase (sGC) Modulator Screening for Cardiovascular and Fibrotic Diseases

This compound is specifically claimed within the Bayer Pharma AG patent family (WO-2015036560-A1) as a heterocyclic substituted trifluoromethyl pyrimidinone with sGC modulatory activity [1]. Its 4-methylbenzylsulfanyl substitution pattern is essential for sGC target engagement; halogen-substituted analogs redirect activity toward other targets and should be excluded from sGC-focused screening cascades [1][2]. The predicted low pKa ensures a high fraction of neutral species at physiological pH, facilitating intracellular access to the sGC heme-binding domain, and the higher logP (vs. N3-methyl analog) makes it suitable for tissue distribution studies in cardiac and renal fibrosis models .

TRK Kinase Inhibitor SAR Studies in Oncology and Inflammatory Disease Models

The compound is also claimed as a TRK kinase inhibitor by Shanghai Dude Medical Technology (CN2019126507), with potential applications in TRK-mediated cancers and inflammatory conditions such as dermatitis and asthma [2]. Its N3-propyl chain provides a distinct lipophilicity profile compared to N3-methyl or N3-allyl analogs, enabling systematic structure-activity relationship (SAR) exploration of the N3-alkyl subsite within the TRK ATP-binding pocket . The dual-sourcing availability from Key Organics and Ryan Scientific supports procurement for multi-institutional collaborative oncology programs requiring reproducible compound supply .

CNS-Targeted Drug Discovery: Blood-Brain Barrier Penetration Optimization

The elevated predicted logP (≈3.8–4.0) of the target compound, driven by the N3-propyl and 4-methylbenzylsulfanyl groups, places it within the optimal lipophilicity range for CNS penetration (logP 2–5) . In contrast, the N3-methyl analog (predicted logP ≈3.2) and the 6-methyl non-fluorinated analogs may have insufficient passive permeability for reliable brain exposure. This compound is therefore suitable as a starting point for CNS-TRK inhibitor programs targeting neuropathic pain or neurodegenerative conditions where TRK signaling is implicated [2].

Physicochemical Property Benchmarking for Lead Optimization Libraries

The compound's well-defined structural features (6-CF₃, N3-propyl, 2-(4-methylbenzylsulfanyl)) and available predicted physicochemical data (logP, pKa, boiling point) make it a useful benchmarking standard for computational chemistry and property prediction algorithm validation . Its moderate molecular weight (342.38 g/mol) and compliance with Lipinski's Rule of Five (cLogP <5, MW <500) support its inclusion in fragment-to-lead and property-guided library design exercises, where the effect of incremental structural changes on predicted ADME parameters can be systematically evaluated .

Quote Request

Request a Quote for 2-[(4-methylbenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.